methyl 1,5-dimethyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1,5-dimethylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-10-9(6-8)7-11(13(10)2)12(14)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVWEJWFCVZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with methylating agents. One common method includes the reaction of 1,5-dimethylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 2 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:
Reagents/Conditions :
Product :
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol, though direct literature on this compound is limited. Analogous indole esters are reduced using:
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C to room temperature.
Product :
-
2-(Hydroxymethyl)-1,5-dimethyl-1H-indole (predicted based on analogous systems).
Electrophilic Substitution Reactions
The indole ring’s electron-rich nature facilitates electrophilic substitution. Methyl groups at positions 1 and 5 direct incoming electrophiles to the 4-, 6-, or 7-positions due to steric and electronic effects.
Bromination Example:
Reagents/Conditions :
Product :
-
Brominated derivatives at the 4- or 6-position (exact regiochemistry depends on reaction conditions) .
Condensation Reactions
The carboxylic acid derivative (post-hydrolysis) participates in amide bond formation:
Reagents/Conditions :
-
1,1′-Carbonyldiimidazole (CDI) in anhydrous THF, followed by reaction with amines (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) .
Product :
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of methanol .
-
Bromination : Electrophilic aromatic substitution guided by the indole ring’s electron density, with methyl groups exerting steric control .
-
Amide Formation : CDI activates the carboxylic acid as an imidazolide intermediate, enabling nucleophilic acyl substitution with amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 1,5-dimethyl-1H-indole-2-carboxylate derivatives exhibit potential as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in various cancers. A fragment-based approach was employed to synthesize novel compounds based on this indole derivative, leading to the identification of several potent HO-1 inhibitors with IC50 values in the micromolar range. For instance, one derivative demonstrated an IC50 of 1.03 μM, significantly more potent than its parent compound .
Case Study: HO-1 Inhibition
A study synthesized multiple indole-based compounds, including this compound derivatives. The results indicated that structural modifications significantly impacted the inhibitory potency against HO-1. The presence of specific substituents on the indole ring was crucial for enhancing biological activity, showcasing the compound's potential in developing targeted cancer therapies .
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:
- Metal-free Friedel-Crafts alkylation : This reaction allows for the introduction of alkyl groups into aromatic systems without the need for metal catalysts .
- Cross-dehydrogenative coupling reactions : These reactions enable the formation of carbon-carbon bonds between different substrates, facilitating the synthesis of complex organic molecules .
Data Table: Synthetic Reactions Involving this compound
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Research indicates that certain derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 1,5-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Donating vs. Withdrawing Groups : Methyl groups at 1,5-positions (electron-donating) increase electron density on the indole ring, enhancing nucleophilic reactivity. In contrast, 4,5-dichloro substituents (electron-withdrawing) reduce ring electron density, making the compound less reactive toward electrophiles .
- Steric Effects : Compounds with substituents at adjacent positions (e.g., 2,3-dimethyl in QH-7078) exhibit reduced reactivity due to steric hindrance .
Ester Group Influence
- Methyl vs. Ethyl Esters : Methyl esters (e.g., 2a) generally exhibit higher polarity and faster hydrolysis rates compared to ethyl esters (e.g., 50536-52-2), which have increased lipophilicity .
Biological Activity
Methyl 1,5-dimethyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities. Indoles are a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a methyl group at the 1 and 5 positions of the indole ring and a carboxylate ester functionality at the 2 position. The presence of these substituents significantly influences its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with similar structures demonstrate significant inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Indole Derivative | HCT-116 | <10 |
The exact IC50 value for this compound is still under investigation but is anticipated to fall within a similar range as other indole derivatives.
Neuroprotective Effects
Indoles have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. This compound may exert protective effects through antioxidant mechanisms and modulation of neurotransmitter systems. For example, studies indicate that related compounds can enhance serotonin receptor activity, which is crucial for mood regulation.
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is well documented. This compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This effect can be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
- In Vitro Studies : Research demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through caspase activation.
- Animal Models : In vivo studies using rodent models have shown that treatment with this compound reduces tumor growth rates significantly compared to controls.
- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with key protein targets involved in cancer signaling pathways, enhancing its therapeutic potential.
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
Q. Table 2. Computational Methods for Electronic Structure Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
